(4aS,8aS)-Octahydro-6H-2-benzothiopyran-6-one
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Overview
Description
(4aS,8aS)-Octahydro-6H-2-benzothiopyran-6-one is a chemical compound with a unique structure that includes a benzothiopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aS)-Octahydro-6H-2-benzothiopyran-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a thiol and a ketone, which undergo a cyclization reaction to form the benzothiopyran ring. The reaction conditions often include the use of a catalyst and a solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(4aS,8aS)-Octahydro-6H-2-benzothiopyran-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (4aS,8aS)-Octahydro-6H-2-benzothiopyran-6-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4aS,8aS)-Octahydro-6H-2-benzothiopyran-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (4aS,8aS)-1,2,3,4,4a,5,8,8a-Octahydronaphthalene
- (2R,4aS,8aS)-2-Methyldecahydronaphthalene
- (4aS,8aS)-Decahydro-2-naphthalenol
Uniqueness
(4aS,8aS)-Octahydro-6H-2-benzothiopyran-6-one is unique due to its benzothiopyran ring system, which imparts distinct chemical and biological properties
Properties
CAS No. |
63045-22-7 |
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Molecular Formula |
C9H14OS |
Molecular Weight |
170.27 g/mol |
IUPAC Name |
(4aS,8aS)-1,3,4,4a,5,7,8,8a-octahydroisothiochromen-6-one |
InChI |
InChI=1S/C9H14OS/c10-9-2-1-8-6-11-4-3-7(8)5-9/h7-8H,1-6H2/t7-,8-/m1/s1 |
InChI Key |
BNQVFEGEUPLQFI-HTQZYQBOSA-N |
Isomeric SMILES |
C1CC(=O)C[C@@H]2[C@H]1CSCC2 |
Canonical SMILES |
C1CC(=O)CC2C1CSCC2 |
Origin of Product |
United States |
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